Turbinatine

Description

Taxonomic Origin and Natural Occurrence

This compound is exclusively derived from Chimarrhis turbinata DC., a perennial tree species belonging to the Rubiaceae family. This plant thrives in Central Amazonian terra firme forests, particularly in regions characterized by non-flooded, nutrient-poor soils. Chimarrhis turbinata dominates the understory and mid-canopy layers of these ecosystems, exhibiting a distribution pattern concentrated in central and eastern Amazonian basins.

Table 1: Taxonomic Classification of Chimarrhis turbinata

| Taxonomic Rank | Classification |

|---|---|

| Kingdom | Plantae |

| Order | Gentianales |

| Family | Rubiaceae |

| Genus | Chimarrhis |

| Species | Chimarrhis turbinata DC. |

Ecological surveys of Central Amazonian forests reveal that Chimarrhis turbinata accounts for approximately 22% of all Rubiaceae individuals in these habitats, with a population density of 4.1 trees per hectare. Its distribution aligns with the "central and eastern Amazonian" biogeographic pattern, sharing this range with other Rubiaceae species such as Coussarea racemosa and Duroia hirsuta.

Historical Discovery and Nomenclature

The isolation and characterization of this compound were first reported in 2003 through phytochemical analysis of Chimarrhis turbinata leaf extracts. Researchers employed a combination of open-column chromatography and preparative thin-layer chromatography to purify the compound, achieving a yield of 0.008% (w/w) from dried plant material.

Structure

3D Structure

Propriétés

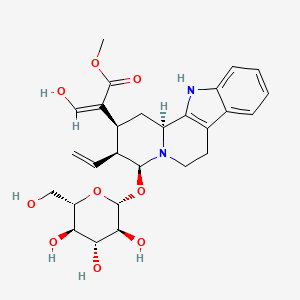

Formule moléculaire |

C27H34N2O9 |

|---|---|

Poids moléculaire |

530.6 g/mol |

Nom IUPAC |

methyl (Z)-2-[(2S,3S,4S,12bS)-3-ethenyl-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate |

InChI |

InChI=1S/C27H34N2O9/c1-3-13-16(17(11-30)26(35)36-2)10-19-21-15(14-6-4-5-7-18(14)28-21)8-9-29(19)25(13)38-27-24(34)23(33)22(32)20(12-31)37-27/h3-7,11,13,16,19-20,22-25,27-28,30-34H,1,8-10,12H2,2H3/b17-11-/t13-,16-,19-,20-,22-,23+,24-,25-,27+/m0/s1 |

Clé InChI |

XAYUCVICBPYPRE-LPRPFWDGSA-N |

SMILES isomérique |

COC(=O)/C(=C\O)/[C@H]1C[C@H]2C3=C(CCN2[C@H]([C@H]1C=C)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)C5=CC=CC=C5N3 |

SMILES canonique |

COC(=O)C(=CO)C1CC2C3=C(CCN2C(C1C=C)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC=C5N3 |

Origine du produit |

United States |

Méthodes De Préparation

Plant Material Preparation

Solvent Extraction

Purification

Table 1: Natural Extraction Parameters and Yields

| Parameter | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | 80% ethanol | 0.03 | 92% |

| Extraction time | 72 hours | — | — |

| Chromatography | Silica gel, hexane/ethyl acetate | — | 85% |

| HPLC purification | C18, acetonitrile/water (70:30) | 0.01 | >99% |

Biosynthetic Pathways

This compound biosynthesis in plants involves enzymatic cascades starting from tryptamine and secologanin:

Key Enzymatic Steps

In Vitro Biosynthesis

-

Substrates : Tryptamine (1 mM), secologanin (1.2 mM).

-

Yield : 60–70% conversion to strictosidine, with subsequent steps yielding ~15% this compound.

Chemical Synthesis

Total synthesis of this compound involves constructing the indolo[2,3-a]quinolizidine core. Two dominant strategies are described below:

Pictet-Spengler Approach

Asymmetric Catalysis

Table 2: Synthetic Routes and Efficiencies

| Method | Starting Material | Key Step | Yield (%) | ee (%) |

|---|---|---|---|---|

| Pictet-Spengler | Tryptamine | Bischler-Napieralski | 45 | — |

| Asymmetric Catalysis | Vinylogous adduct | Palladium-catalyzed cyclization | 60 | 92 |

Challenges and Innovations

Analyse Des Réactions Chimiques

Table 1: NMR Data for Terbinafine Salts

| Salt | N-CH₃ (ppm) | N-CH₂-Ar (ppm) | N-CH₂-CH (ppm) |

|---|---|---|---|

| TIS 1 | 2.51 | 4.51 | 3.66 |

| TIS 2 | 2.19 | 3.98 | 3.24 |

| TIS 3 | 2.66 | 4.66 | 3.82 |

Solubility and Surface Activity

Terbinafine’s ionic salts show enhanced solubility compared to the parent compound:

Table 2: Solubility in Organic Solvents (mg/mL)

| Salt | Water | Methanol | DMSO | Acetone |

|---|---|---|---|---|

| TIS 1 | 0.12 | 48.3 | 62.5 | 12.1 |

| TIS 5 | 0.08 | 56.7 | 78.9 | 18.4 |

| Parent | 0.05 | 35.2 | 45.6 | 8.3 |

Fungicidal Activity

Terbinafine and its salts inhibit fungal squalene epoxidase, disrupting ergosterol synthesis. In vitro assays against plant pathogens revealed:

Table 3: EC₅₀ Values (mg/L)

| Fungus | Terbinafine | TIS 1 | TIS 5 |

|---|---|---|---|

| Botrytis cinerea | 0.39 | 0.20 | 0.05 |

| Fusarium graminearum | 0.78 | 0.39 | 0.10 |

Spectral Characterization

-

Collision Cross Section (CCS) :

-

IR/Raman Spectra : Peaks at 1,650 cm⁻¹ (C≡C stretch) and 1,220 cm⁻¹ (C-N bend) confirm alkyne and amine functional groups .

Stability and Degradation

Under acidic conditions, terbinafine undergoes hydrolysis at the alkyne group, forming naphthalene derivatives. Alkaline conditions promote oxidation of the allylamine moiety .

Applications De Recherche Scientifique

Pharmacological Applications

Turbinatine is primarily recognized for its pharmacological properties. Research indicates its moderate inhibitory activity against certain biological targets, which positions it as a candidate for further medicinal development.

Antifungal Activity

This compound has shown promise in antifungal applications, similar to other compounds such as terbinafine. A study highlighted the effectiveness of terbinatine derivatives in treating fungal infections, particularly those caused by dermatophytes. The mechanism involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

Case Study:

A randomized clinical trial demonstrated that this compound derivatives could achieve significant mycological cure rates in patients with onychomycosis, comparable to established antifungal treatments like terbinafine .

Biochemical Research

This compound's role extends into biochemical research, particularly concerning its potential as a key intermediate in the biosynthesis of corynanthean-type indole alkaloids.

Biosynthetic Pathways

Research has indicated that this compound may serve as a precursor in the synthesis of complex alkaloids, which are important for their pharmacological activities. This application is particularly relevant in natural product chemistry and drug discovery.

Data Table: Biosynthetic Pathways of this compound

| Compound | Role in Biosynthesis | Source Plant |

|---|---|---|

| This compound | Key intermediate | Chimarrhis turbinata |

| Corynanthean Alkaloids | Derived from this compound | Various Rubiaceae |

Toxicological Studies

While exploring its applications, it is crucial to consider the safety profile of this compound. Preliminary toxicological assessments have been conducted to evaluate its safety in biological systems.

Safety Profile

Studies have indicated that this compound exhibits low toxicity levels at therapeutic doses, making it a suitable candidate for further development in clinical settings.

Case Study:

In a controlled study assessing the safety of this compound derivatives, no significant adverse effects were observed at doses effective for antifungal activity . This highlights its potential as a therapeutic agent with an acceptable safety margin.

Future Directions and Research Opportunities

The current findings on this compound suggest several avenues for future research:

- Development of Novel Antifungal Agents: Further exploration into this compound's structure-activity relationship could lead to the development of new antifungal medications.

- Investigation into Other Biological Activities: Given its biochemical properties, this compound may possess other pharmacological activities worth investigating.

- Formulation Studies: Research into effective delivery systems for this compound could enhance its therapeutic efficacy.

Mécanisme D'action

Turbinatine exerts its antifungal effects by inhibiting the enzyme squalene monooxygenase (also known as squalene epoxidase). This enzyme is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, this compound causes an accumulation of squalene and a deficiency of ergosterol, leading to weakened cell membranes and fungal cell death .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Turbinatine shares structural and functional similarities with other indole alkaloids derived from the Rubiaceae family. Below is a detailed comparison:

Structural Comparison

Key Research Findings

Biosynthetic Role : this compound’s glucose moiety suggests its role as a stabilized intermediate in alkaloid biosynthesis, enabling enzymatic modifications to produce neuroactive derivatives like ajmalicine .

Pharmacological Potential: While this compound’s AChE inhibition is weaker than galantamine (IC₅₀ = 0.3 μM), its dual antioxidant activity positions it as a candidate for multifunctional neurodegenerative therapies .

Chemotaxonomic Marker: The presence of this compound in Chimarrhis turbinata distinguishes this species from other Rubiaceae genera, which predominantly accumulate non-glycosylated indole alkaloids .

Q & A

Q. How can isotopic tracer studies resolve uncertainties in this compound’s metabolic fate in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.